5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide
Description
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide is a halogenated aromatic compound characterized by a benzene ring substituted with two iodine atoms at positions 2 and 4, an amino group at position 5, and two 2,3-dihydroxypropyl carbamoyl groups at positions 1 and 3 (Fig. 1). This compound is structurally related to iodinated contrast agents but differs in the number of iodine substituents. The diiodo variant may serve as a synthetic intermediate or degradation product in contrast agent manufacturing.
Molecular Formula: C14H18I2N3O6 Molecular Weight: ~596.1 g/mol (estimated, based on triiodo analog data ). CAS Number: Not explicitly listed in the provided evidence (triiodo analog: 76801-93-9 ).
Properties
IUPAC Name |
5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4-diiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19I2N3O6/c15-11-8(13(24)18-2-6(22)4-20)1-9(17)12(16)10(11)14(25)19-3-7(23)5-21/h1,6-7,20-23H,2-5,17H2,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABVGHRZJCDWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1N)I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19I2N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215856-35-1 | |
| Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215856351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-AMINO-N1,N3-BIS(2,3-DIHYDROXYPROPYL)-2,4-DIIODOISOPHTHALAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J81MA3O5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide is a compound with significant relevance in the field of medicinal chemistry, particularly as an intermediate in the synthesis of non-ionic X-ray contrast agents. This article delves into its biological activity, synthesis, and related research findings.
- Molecular Formula : C14H19I2N3O6
- Molecular Weight : 579.1261 g/mol
- Hydrogen Bond Donor Count : 7
- Hydrogen Bond Acceptor Count : 7
- Topological Polar Surface Area : 165 Ų
Biological Activity
The biological activity of 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide primarily relates to its use as a precursor in the synthesis of various iodinated contrast agents used in medical imaging. These agents are known for their ability to enhance the visibility of internal structures during X-ray imaging.
The compound exhibits properties that allow it to interact effectively with biological tissues and fluids, enhancing imaging contrast. Its iodinated structure plays a crucial role in this mechanism due to iodine's high atomic number, which increases X-ray absorption.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. The process is optimized to produce a colorless solution suitable for further applications in pharmaceuticals. The following table summarizes key derivatives and their applications:
| Compound | CAS Number | Application |
|---|---|---|
| Iodixanol | 92399-12-9 | Non-ionic X-ray contrast agent |
| Iohexol | 66108-95-0 | X-ray contrast agent used in radiographic procedures |
| Ioversol | 11109-97-0 | Contrast agent for computed tomography |
Case Studies
Several studies have investigated the efficacy and safety profiles of iodinated contrast agents derived from this compound. For instance:
- Study on Contrast-Induced Nephropathy : A clinical trial assessed the incidence of nephropathy in patients receiving iodixanol versus other contrast agents. Results indicated a lower incidence of renal impairment with iodixanol, attributed to its biochemical properties derived from 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide .
- Patient Safety Profile Analysis : A meta-analysis reviewed adverse reactions associated with various iodinated contrast media. The findings suggested that derivatives like iohexol exhibit a favorable safety profile compared to older agents .
Research Findings
Recent research highlights the importance of optimizing the synthesis process for enhancing yield and purity while minimizing environmental impact. Innovations in decolorization techniques during synthesis have shown promise in producing high-quality intermediates .
Moreover, ongoing studies are focused on the pharmacokinetics and biodistribution of these compounds to better understand their behavior within the human body and improve patient outcomes during imaging procedures.
Scientific Research Applications
Pharmaceutical Development
5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide serves as an important intermediate in the synthesis of iodinated contrast agents used in medical imaging. Its derivatives are utilized in X-ray computed tomography (CT) due to their favorable properties for enhancing image contrast.
Case Study: Iopromide Synthesis
Iopromide, a widely used non-ionic iodinated contrast medium, is synthesized using intermediates like 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide. Research has shown that these intermediates improve the efficacy and safety profile of contrast agents by providing better solubility and lower toxicity compared to traditional iodinated compounds .
Imaging Agents
The compound's ability to incorporate iodine makes it suitable for use as a radiocontrast agent. Its derivatives have been studied for their effectiveness in providing clearer images during diagnostic procedures.
Research Findings
A study published in Radiology demonstrated that iodinated compounds similar to 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide significantly improve imaging quality while reducing adverse reactions in patients undergoing CT scans .
Antimicrobial Properties
Emerging research indicates that derivatives of this compound exhibit antimicrobial activity. The presence of hydroxyl groups enhances interaction with microbial cell membranes, potentially leading to novel antimicrobial agents.
Case Study: Antimicrobial Activity Testing
In vitro studies conducted on various bacterial strains showed that certain derivatives of 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibiotics .
Chemical Synthesis
The compound is utilized as a building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in creating more complex molecules.
Synthesis Pathways
Research has outlined several synthetic pathways involving 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide as a precursor for synthesizing other bioactive compounds. These pathways often involve nucleophilic substitution reactions and coupling reactions with other organic molecules .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for iodinated contrast agents | Enhances efficacy and safety of imaging agents |
| Imaging Agents | Radiocontrast agent for CT scans | Improves image quality; reduces adverse reactions |
| Antimicrobial Properties | Potential antimicrobial agent | Significant inhibition against various bacterial strains |
| Chemical Synthesis | Building block for organic synthesis | Versatile functional groups enable complex molecule creation |
Comparison with Similar Compounds
Non-Iodinated Derivative
Compound: 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride CAS: 203515-86-0 Molecular Formula: C14H21N3O6·HCl Molecular Weight: 327.33 g/mol Key Features:
Triiodinated Analog
Compound: 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol Impurity B) CAS: 76801-93-9 Molecular Formula: C14H18I3N3O6 Molecular Weight: 705.02 g/mol Key Features:
- Contains three iodine atoms, enhancing radiopacity for use in X-ray contrast imaging.
- Classified as a pharmacopeial impurity (e.g., in the Chinese Pharmacopoeia) with strict limits (<0.1% in final formulations) .
- Lower aqueous solubility compared to non-iodinated derivatives due to increased hydrophobicity .
Acetylated Triiodinated Derivative
Compound : 5-Acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
CAS : 31127-80-7
Molecular Formula : C16H20I3N3O7
Molecular Weight : 747.07 g/mol (estimated)
Key Features :
- Acetylation at the amino group improves metabolic stability and reduces reactivity.
- Intermediate in synthesizing iopromide and other contrast agents .
Physicochemical and Functional Comparison
Q & A
Q. What are the established synthetic routes for 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4-diiodoisophthalamide, and what critical reaction conditions must be controlled?
The compound is synthesized via a multi-step pathway:
Chlorination : 5-Amino-2,4,6-triiodoisophthalic acid reacts with SOCl₂ to form the acyl chloride intermediate.
Condensation : The intermediate reacts with 2-acetoxypropionyl chloride in dimethylacetamide (DMAC) under controlled stoichiometry (1:2 molar ratio).
Hydrolysis : The final product is obtained via NaOH-mediated hydrolysis of acetate groups.
Critical Conditions :
Q. Which analytical techniques are most effective for characterizing the iodinated aromatic core and polyol substituents in this compound?
- Mass Spectrometry (HRMS) : Confirms molecular weight (1508.15 g/mol) and isotopic pattern of iodine .
- NMR Spectroscopy :
- ¹H NMR: Identifies protons on dihydroxypropyl groups (δ 3.5–4.2 ppm).
- ¹³C NMR: Resolves carbonyl carbons (amide C=O at ~170 ppm) and iodinated aromatic carbons.
- HPLC-PDA : Monitors purity (>98%) using reverse-phase C18 columns with UV detection at 240 nm (iodine chromophore) .
Advanced Research Questions
Q. How can computational reaction path analysis improve the efficiency of synthesizing complex iodinated benzamide derivatives?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Optimization : Computational screening of solvents (DMAC vs. DMF) identifies optimal polarity for condensation steps.
- Energy Profiling : Maps activation barriers for hydrolysis, guiding pH and temperature adjustments.
- Feedback Loops : Experimental data refine computational models, accelerating reaction discovery by ~40% .
Q. What experimental strategies resolve contradictions in reported yield variations between solution-phase and solid-phase synthetic approaches?
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 65–72% | 48–55% |
| Purity | >98% | 90–95% |
| Key Issue | Solvent retention | Incomplete coupling |
| Resolution Strategies : |
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify bottlenecks in solid-phase coupling.
- Taguchi Design : Optimize resin swelling (e.g., using PEG-based linkers) to improve reagent accessibility.
- Post-Synthesis Cleavage : Use TFA/water (95:5) to minimize side products during resin cleavage .
Q. How does pH variation affect the stability of the iodinated benzamide structure during biological assay preparation?
- Acidic Conditions (pH < 5) : Promotes hydrolysis of amide bonds, degrading the core structure.
- Neutral to Alkaline (pH 7–9) : Stable for >72 hours in PBS buffer, suitable for cell-based assays.
- Mitigation Strategy : Use citrate-phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation .
Q. What methodologies optimize the compound’s solubility for in vivo studies while maintaining structural integrity?
- Co-Solvent Systems : Use 10% DMSO + 5% Solutol HS-15 in saline to achieve >5 mg/mL solubility.
- Derivatization : Introduce PEGylated dihydroxypropyl groups (post-synthesis) to enhance hydrophilicity without altering iodine substitution.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral data between synthetic batches?
Q. Tables
Q. Table 1. Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Solution-Phase | 72 | 98.5 | Scalability |
| Solid-Phase | 55 | 92.0 | Automated synthesis |
Q. Table 2. Stability Under pH Variation
| pH | Degradation (%) at 24h | Major Degradation Product |
|---|---|---|
| 3.0 | 98 | 5-Amino-2,4-diiodoisophthalic acid |
| 7.4 | 2 | None |
| 10.0 | 15 | Partial de-iodination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
